molecular formula C13H9ClN2O3 B1672553 2-Chloro-5-nitro-N-phenylbenzamide CAS No. 22978-25-2

2-Chloro-5-nitro-N-phenylbenzamide

Cat. No.: B1672553
CAS No.: 22978-25-2
M. Wt: 276.67 g/mol
InChI Key: DNTSIBUQMRRYIU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

GW9662, also known as 2-Chloro-5-nitro-N-phenylbenzamide, is a potent, irreversible, and selective antagonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in regulating lipid metabolism and inflammation in macrophages .

Mode of Action

GW9662 acts by binding to the ligand-binding site of PPARγ, modifying a cysteine residue within the receptor . This binding results in the inhibition of PPARγ, which can lead to various downstream effects depending on the cellular context .

Biochemical Pathways

The inhibition of PPARγ by GW9662 can impact several biochemical pathways. For instance, in a model of chronic intermittent hypoxia-induced hypertension in rats, GW9662 was found to potentially exert an antihypertensive effect through the Angiotensin II Receptor Type 1 (AGTR1) . In another study, GW9662 was found to elicit the differentiation of M2c-like cells (a type of macrophage) and upregulation of the MerTK/Gas6 axis , a key pathway in macrophage polarization .

Pharmacokinetics

It’s known that gw9662 is a selective covalent and irreversible antagonist of full-length pparγ with an ic50 value in the nanomolar range . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of GW9662 and their impact on its bioavailability.

Result of Action

The action of GW9662 can lead to various molecular and cellular effects. For example, in a model of hypertension, both GW9662 and a PPARγ agonist were found to counteract hypertension induced by chronic intermittent hypoxia . In a study on human macrophage polarization, GW9662 was found to induce the differentiation of M2c-like cells and upregulation of the MerTK/Gas6 axis .

Action Environment

The action, efficacy, and stability of GW9662 can be influenced by various environmental factors. For instance, the presence of other signaling molecules can impact the effects of GW9662. In a study on macrophage polarization, the presence of IFN-γ, GM-CSF, or LPS was found to hamper the induction of MerTK and Gas6 by GW9662 . More research is needed to fully understand how various environmental factors influence the action of GW9662.

Chemical Reactions Analysis

GW 9662 undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and nucleophiles such as sodium hydroxide for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

GW 9662 has a wide range of scientific research applications:

Comparison with Similar Compounds

GW 9662 is unique among peroxisome proliferator-activated receptor gamma antagonists due to its irreversible binding and high selectivity. Similar compounds include:

These compounds differ in their binding affinities, selectivity, and mechanisms of action, making GW 9662 a valuable tool in research for its unique properties .

Properties

IUPAC Name

2-chloro-5-nitro-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O3/c14-12-7-6-10(16(18)19)8-11(12)13(17)15-9-4-2-1-3-5-9/h1-8H,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTSIBUQMRRYIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8040723
Record name 2-Chloro-5-nitro-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8040723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26732595
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

22978-25-2
Record name 2-Chloro-5-nitrobenzanilide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22978-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-nitrobenzanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022978252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-5-nitro-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8040723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-5-NITROBENZANILIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-CHLORO-5-NITRO-N-PHENYLBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM18UZV2YD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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